molecular formula C10H14FN3O3 B12334733 2',3'-Dideoxy-3'-fluoro-5-methyl-cytidine CAS No. 177365-12-7

2',3'-Dideoxy-3'-fluoro-5-methyl-cytidine

Cat. No.: B12334733
CAS No.: 177365-12-7
M. Wt: 243.23 g/mol
InChI Key: YTMNCNXZZRCBFC-XLPZGREQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine involves multiple steps, including the fluorination of cytidine derivatives. One common method involves the use of hydrogen bromide (HBr) as a reagent at 45°C . Another approach includes the use of fluorinated nucleosides, which are synthesized through various chemical reactions involving nucleophilic substitution and other organic transformations .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of 2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine include hydrogen bromide (HBr), fluorine-containing compounds, and various organic solvents . Reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products

The major products formed from these reactions include various fluorinated nucleoside analogs, which have significant biological and pharmacological activities .

Scientific Research Applications

2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine involves the inhibition of DNA synthesis by incorporating into the DNA strand and causing chain termination. This leads to the induction of apoptosis in cancer cells . The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis in cancer cells.

Properties

CAS No.

177365-12-7

Molecular Formula

C10H14FN3O3

Molecular Weight

243.23 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14FN3O3/c1-5-3-14(10(16)13-9(5)12)8-2-6(11)7(4-15)17-8/h3,6-8,15H,2,4H2,1H3,(H2,12,13,16)/t6-,7+,8+/m0/s1

InChI Key

YTMNCNXZZRCBFC-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)F

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)F

Origin of Product

United States

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